Acide 4-phénylbutyrique-d11

Vue d'ensemble

Description

4-Phenylbutyric Acid-d11 is a deuterium-labeled derivative of 4-Phenylbutyric Acid. This compound is often used in scientific research due to its unique properties, which include its role as a histone deacetylase inhibitor and its ability to alleviate endoplasmic reticulum stress . The deuterium labeling makes it particularly useful in various analytical and research applications.

Applications De Recherche Scientifique

4-Phenylbutyric Acid-d11 has a wide range of applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound for tracing and quantification in analytical chemistry.

Biology: Employed in studies of metabolic pathways and enzyme kinetics due to its deuterium labeling.

Industry: Utilized in the development of new drugs and as a reference standard in quality control processes.

Mécanisme D'action

Target of Action

The primary target of 4-Phenylbutyric Acid-d11 is the endoplasmic reticulum (ER) . It acts as a chemical chaperone , assisting in protein folding and alleviating ER stress . It also binds to Human Serum Albumin at fatty acid binding sites .

Mode of Action

4-Phenylbutyric Acid-d11 interacts with its targets primarily through two modes of action. As a chemical chaperone, it ameliorates unfolded proteins and suppresses their aggregation . This results in protective effects against ER stress-induced cell death . Additionally, it acts as a histone deacetylase (HDAC) inhibitor , which can have implications in gene expression and regulation.

Biochemical Pathways

4-Phenylbutyric Acid-d11 affects several biochemical pathways. It plays a role in the unfolded protein response (UPR) pathway , aiming to restore ER and cellular proteostasis by regulating the synthesis of newly formed proteins and initiating molecular programs to help fold or degrade misfolded proteins . It also impacts the PERK-eIFa2-ATF4-CHOP apoptotic pathway related to ER stress .

Pharmacokinetics

The pharmacokinetics of 4-Phenylbutyric Acid-d11 involve its metabolism primarily in the liver and kidneys . It is first converted to phenylbutyryl-CoA and then metabolized by mitochondrial beta-oxidation to the active form, phenylacetate . Phenylacetate conjugates with glutamine to form phenylacetylglutamine, which is eliminated in the urine .

Result of Action

The action of 4-Phenylbutyric Acid-d11 results in several molecular and cellular effects. It alleviates ER stress, thereby assisting in protein folding and reducing the accumulation of misfolded proteins . This can augment pathological conditions like type 2 diabetes, obesity, and neurodegeneration . It also has protective effects against ER stress-induced neuronal cell death .

Action Environment

The action of 4-Phenylbutyric Acid-d11 can be influenced by environmental factors. It is known to be water-soluble , which may affect its distribution in aqueous environments.

Analyse Biochimique

Biochemical Properties

4-Phenylbutyric Acid-d11, like its parent compound, is believed to interact with various enzymes and proteins. It is known to inhibit HDAC, which plays a crucial role in regulating gene expression . By inhibiting HDAC, 4-Phenylbutyric Acid-d11 can influence the acetylation status of histones, thereby affecting the transcription of various genes .

Cellular Effects

4-Phenylbutyric Acid-d11 has been shown to alleviate ER stress by assisting in protein folding . This can have a significant impact on cell function, as ER stress is often associated with a variety of pathological conditions, including type 2 diabetes, obesity, and neurodegeneration . By reducing ER stress, 4-Phenylbutyric Acid-d11 can potentially improve cell survival and function .

Molecular Mechanism

The molecular mechanism of 4-Phenylbutyric Acid-d11 is believed to involve its role as an HDAC inhibitor . HDACs are enzymes that remove acetyl groups from histones, which can lead to the condensation of chromatin and repression of gene transcription . By inhibiting HDACs, 4-Phenylbutyric Acid-d11 can prevent this deacetylation, leading to a more relaxed chromatin structure and increased gene transcription .

Temporal Effects in Laboratory Settings

It is known that the parent compound, 4-Phenylbutyric Acid, is stable under normal storage conditions .

Dosage Effects in Animal Models

It is known that the parent compound, 4-Phenylbutyric Acid, has shown efficacy in several animal studies .

Metabolic Pathways

The parent compound, 4-Phenylbutyric Acid, is known to be metabolized in the liver and kidneys to produce phenylacetate, the bioactive form of the drug .

Transport and Distribution

It is known that the parent compound, 4-Phenylbutyric Acid, can bind to human serum albumin at fatty acid binding sites .

Subcellular Localization

The parent compound, 4-Phenylbutyric Acid, is known to alleviate ER stress, suggesting that it may localize to the ER .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylbutyric Acid-d11 typically involves the deuteration of 4-Phenylbutyric Acid. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents . The reaction conditions often require a controlled environment to ensure the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of 4-Phenylbutyric Acid-d11 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and catalysts to facilitate the incorporation of deuterium. The final product is then purified through techniques such as crystallization or chromatography to achieve the desired isotopic purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-Phenylbutyric Acid-d11 undergoes various chemical reactions, including:

Oxidation: This reaction can convert the carboxylic acid group to a ketone or aldehyde.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-Phenylbutyric Acid-d11 can yield 4-Phenylbutanal-d11, while reduction can produce 4-Phenylbutanol-d11 .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Phenylbutyric Acid: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.

Sodium Phenylbutyrate: A salt form used in the treatment of urea cycle disorders.

Phenylacetic Acid: A structurally similar compound with different biological activities.

Uniqueness

4-Phenylbutyric Acid-d11 is unique due to its deuterium labeling, which provides advantages in analytical precision and stability. This makes it particularly valuable in research settings where accurate quantification and tracing are essential .

Propriétés

IUPAC Name |

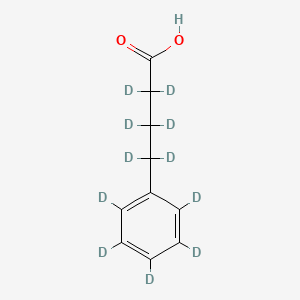

2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/i1D,2D,3D,4D2,5D,6D,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKXEAXTFZPCHS-VRWITDQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731104 | |

| Record name | 4-(~2~H_5_)Phenyl(~2~H_6_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358730-86-6 | |

| Record name | 4-(~2~H_5_)Phenyl(~2~H_6_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/new.no-structure.jpg)

![1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate](/img/structure/B588941.png)

![3-{[(Butan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B588944.png)